An In-Depth Technical Guide to 2-Bromomethyl-3-methoxybenzoic Acid: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Bromomethyl-3-methoxybenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Synthetic Interest
2-Bromomethyl-3-methoxybenzoic acid is an aromatic carboxylic acid featuring two key functional groups: a reactive bromomethyl group and a carboxylic acid moiety, further influenced by a methoxy substituent on the benzene ring. This unique combination makes it a valuable building block for the synthesis of complex organic molecules and novel pharmaceutical agents. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the carboxylic acid provides a handle for amide bond formation, esterification, or for modulating the physicochemical properties of the final compound, such as solubility.[1][2]
The strategic placement of the methoxy group at the 3-position influences the electronic properties of the aromatic ring and can direct further synthetic transformations. Understanding the interplay of these functional groups is crucial for harnessing the full potential of this versatile molecule.
Physicochemical Properties and Structural Information
A definitive CAS number for 2-Bromomethyl-3-methoxybenzoic acid is not publicly listed, suggesting it may be a novel or custom-synthesized compound. However, we can predict its properties based on its structure and by comparing it to its isomers.
| Property | Predicted/Comparative Value | Reference/Basis |
| Molecular Formula | C9H9BrO3 | Structural Analysis |
| Molecular Weight | 245.07 g/mol | Structural Analysis |
| Appearance | Likely a white to off-white solid | Comparison with isomers |
| Melting Point | Expected to be in the range of 140-160 °C | Based on isomers like 2-(Bromomethyl)benzoic acid (146-152 °C)[3] and 3-Bromo-2-methoxybenzoic acid (119-123 °C)[4] |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water | General solubility of benzoic acid derivatives |
| CAS Number | Not available | - |
Isomer Comparison:
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences |
| 2-Bromo-3-methoxybenzoic acid | 88377-29-1 | C8H7BrO3 | 231.04 | Bromo group directly on the ring.[5] |
| 3-Bromo-2-methoxybenzoic acid | 101084-39-3 | C8H7BrO3 | 231.04 | Positional isomers of the bromo and methoxy groups.[4][6] |
| 2-(Bromomethyl)benzoic acid | 7115-89-1 | C8H7BrO2 | 215.04 | Lacks the methoxy group.[7] |
Synthesis of 2-Bromomethyl-3-methoxybenzoic Acid
A plausible synthetic route to 2-Bromomethyl-3-methoxybenzoic acid would start from the commercially available 3-methoxy-2-methylbenzoic acid. The key transformation is the selective bromination of the methyl group.
Proposed Synthetic Pathway: Radical Bromination
This approach utilizes a free radical initiator to selectively brominate the benzylic position of the methyl group.
Caption: Proposed synthesis of 2-Bromomethyl-3-methoxybenzoic acid via radical bromination.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
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Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Causality behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination.
-
Radical Initiator: The initiator is necessary to start the free radical chain reaction.
-
Inert Atmosphere: This prevents unwanted side reactions with atmospheric oxygen.
Reactivity and Applications in Drug Development
The dual functionality of 2-Bromomethyl-3-methoxybenzoic acid makes it a versatile scaffold in medicinal chemistry.
Reactivity of the Bromomethyl Group
The bromomethyl group is a highly reactive electrophilic handle. It readily participates in nucleophilic substitution (SN2) reactions with a variety of nucleophiles.[1]
Caption: General reactivity of the bromomethyl group in SN2 reactions.
Potential Applications:
-
Linker Chemistry: Similar to other bromomethylbenzoic acids, this compound can be used as a bifunctional linker in bioconjugation to attach molecules to proteins or other biomolecules.[1][8] The carboxylic acid can be activated for amide bond formation, while the bromomethyl group can react with thiol groups on cysteine residues.
-
Synthesis of Heterocycles: The bromomethyl group can be used to construct heterocyclic ring systems, which are common scaffolds in many drug molecules.
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Prodrug Design: The carboxylic acid moiety can be esterified to create prodrugs with improved pharmacokinetic properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromomethyl-3-methoxybenzoic acid is not available, based on its functional groups and related compounds, the following precautions should be taken:
-
Hazard Class: Likely to be classified as a corrosive and an irritant. Compounds with bromomethyl groups can be lachrymatory.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
First Aid:
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Skin Contact: Immediately wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
Seek immediate medical attention in case of significant exposure.
Conclusion
2-Bromomethyl-3-methoxybenzoic acid represents a promising, albeit not widely characterized, building block for synthetic and medicinal chemistry. Its predicted properties and reactivity, based on sound chemical principles and data from its isomers, suggest its utility in the construction of complex molecules and as a versatile linker. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling further research into its applications in drug discovery and materials science. As with any novel compound, thorough characterization and safety evaluation are paramount before its use in any application.
References
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SpectraBase. (n.d.). 2-Bromomethyl-benzoic acid 4-methoxy-phenyl ester. Retrieved from [Link]
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Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
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Catalog.data.gov. (2025, September 8). Compound 530763: m-Methoxybenzoic acid, 2-bromo-4-fluorophenyl ester. Retrieved from [Link]
- Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
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PubChemLite. (n.d.). 2-bromo-3-methoxybenzoic acid (C8H7BrO3). Retrieved from [Link]
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PubChemLite. (n.d.). 3-bromo-2-methoxybenzoic acid (C8H7BrO3). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
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